NHS-NH-(diethylamino)ethyl benzoate
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Overview
Description
NHS-NH-(diethylamino)ethyl benzoate is a compound primarily used for N-glycan labeling . It has a molecular formula of C18H23N3O6 and a molecular weight of 377.39 g/mol . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-NH-(diethylamino)ethyl benzoate involves the reaction of N-hydroxysuccinimide (NHS) with NH-(diethylamino)ethyl benzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
NHS-NH-(diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amine-containing compounds to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form NHS and NH-(diethylamino)ethyl benzoate.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and DMF.
Conditions: Reactions typically occur at room temperature with controlled pH and solvent conditions.
Major Products
The major products formed from these reactions include labeled N-glycans and other amine-containing compounds .
Scientific Research Applications
NHS-NH-(diethylamino)ethyl benzoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of NHS-NH-(diethylamino)ethyl benzoate involves the formation of stable amide bonds with amine-containing compounds . This reaction is facilitated by the NHS ester group, which acts as an activating agent . The molecular targets include primary amines in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
NHS-ester compounds: These include NHS-biotin and NHS-fluorescein, which are also used for labeling amine-containing compounds.
Diethylaminoethyl derivatives: Compounds like diethylaminoethyl cellulose are used in similar applications.
Uniqueness
NHS-NH-(diethylamino)ethyl benzoate is unique due to its specific application in N-glycan labeling, which is not commonly seen in other NHS-ester compounds . Its ability to form stable amide bonds with high efficiency makes it a valuable tool in various research fields .
Properties
Molecular Formula |
C18H23N3O6 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C18H23N3O6/c1-3-20(4-2)11-12-26-17(24)13-5-7-14(8-6-13)19-18(25)27-21-15(22)9-10-16(21)23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25) |
InChI Key |
XZCDDISCLBJVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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